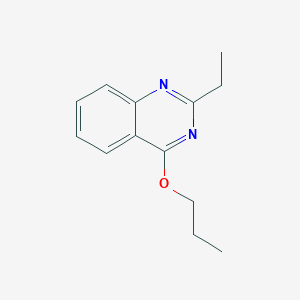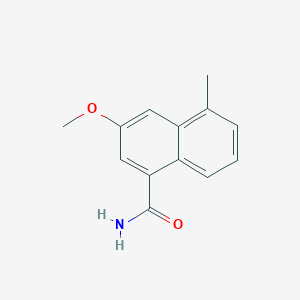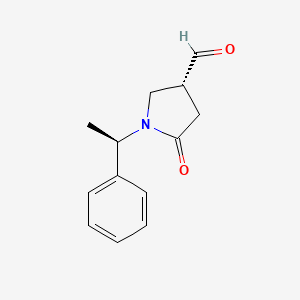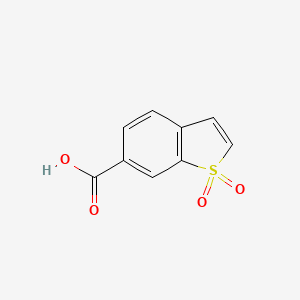
2-Ethyl-4-propoxyquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Éthyl-4-propoxyquinazoline est un composé hétérocyclique appartenant à la famille des quinazolines. Les quinazolines sont connues pour leurs diverses activités biologiques et sont largement utilisées en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la 2-Éthyl-4-propoxyquinazoline implique généralement la réaction de la 2-éthylquinazolin-4-one avec le bromure de propyle en présence d'une base comme le carbonate de potassium. La réaction est effectuée sous reflux dans un solvant approprié comme le diméthylformamide (DMF) pour obtenir le produit souhaité .
Méthodes de production industrielle : La production industrielle de la 2-Éthyl-4-propoxyquinazoline suit des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés garantit un rendement et une pureté élevés du composé. L'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, est cruciale pour une production efficace .
Analyse Des Réactions Chimiques
Types de réactions : La 2-Éthyl-4-propoxyquinazoline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants comme le permanganate de potassium pour former des N-oxydes de quinazoline.
Réduction : Les réactions de réduction à l'aide d'agents comme l'hydrure de lithium et d'aluminium peuvent convertir le composé en ses dérivés aminés correspondants.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels sur le cycle quinazolinique
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénures d'alkyle en présence d'une base comme l'hydrure de sodium
Principaux produits :
Oxydation : N-oxydes de quinazoline.
Réduction : Dérivés aminés.
Substitution : Diverses quinazolines substituées en fonction du nucléophile utilisé
4. Applications de la recherche scientifique
La 2-Éthyl-4-propoxyquinazoline a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif de la synthèse de dérivés de quinazoline plus complexes.
Biologie : Étudié pour son potentiel en tant qu'agent antimicrobien et antifongique.
Médecine : Exploré pour ses propriétés anticancéreuses et son utilisation potentielle dans le développement de médicaments.
Industrie : Utilisé dans la production de colorants et de pigments en raison de sa structure stable
5. Mécanisme d'action
Le mécanisme d'action de la 2-Éthyl-4-propoxyquinazoline implique son interaction avec des cibles moléculaires spécifiques. Il est connu pour inhiber certaines enzymes, telles que les tyrosines kinases, qui jouent un rôle crucial dans les voies de signalisation cellulaire. En inhibant ces enzymes, le composé peut interférer avec la prolifération des cellules cancéreuses et présenter une activité anticancéreuse .
Composés similaires :
- 2-Méthyl-4-propoxyquinazoline
- 2-Éthyl-4-méthoxyquinazoline
- 2-Éthyl-4-butoxyquinazoline
Comparaison : La 2-Éthyl-4-propoxyquinazoline se distingue par son groupe propoxy unique, qui lui confère des propriétés chimiques et biologiques distinctes. Comparé à ses analogues, il a montré une efficacité plus élevée dans certains essais biologiques, ce qui en fait un candidat prometteur pour des recherches et un développement ultérieurs .
Applications De Recherche Scientifique
2-Ethyl-4-propoxyquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its stable structure
Mécanisme D'action
The mechanism of action of 2-Ethyl-4-propoxyquinazoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells and exhibit anticancer activity .
Comparaison Avec Des Composés Similaires
- 2-Methyl-4-propoxyquinazoline
- 2-Ethyl-4-methoxyquinazoline
- 2-Ethyl-4-butoxyquinazoline
Comparison: 2-Ethyl-4-propoxyquinazoline stands out due to its unique propoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, it has shown higher efficacy in certain biological assays, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C13H16N2O |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
2-ethyl-4-propoxyquinazoline |
InChI |
InChI=1S/C13H16N2O/c1-3-9-16-13-10-7-5-6-8-11(10)14-12(4-2)15-13/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
VTKAAILBWZJSLE-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=NC(=NC2=CC=CC=C21)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane](/img/structure/B11890854.png)


![6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11890873.png)

![4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one](/img/structure/B11890876.png)



![1-Benzyl-1-azaspiro[4.4]non-6-ene](/img/structure/B11890904.png)

![(3-Methylbutan-2-yl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B11890941.png)


